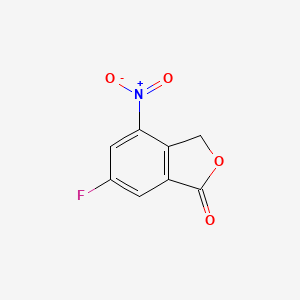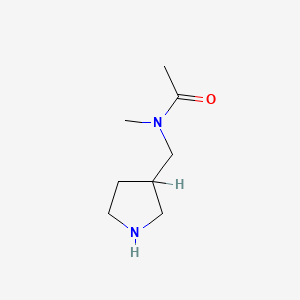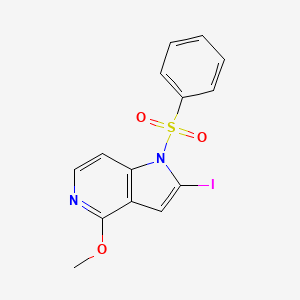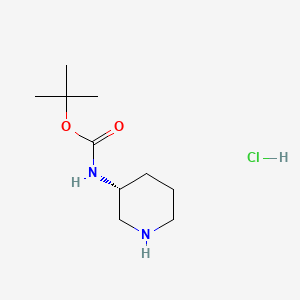
6-Fluoro-4-nitroisobenzofuran-1(3H)-one
Vue d'ensemble
Description
“6-Fluoro-4-nitroisobenzofuran-1(3H)-one” is a chemical compound that falls under the category of Organic Intermediates and Pharmaceutical Intermediates . It is often used in Pharma, Industry, Agricultural, and chemical research .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it is used in various fields including Pharma, Industry, Agricultural, and chemical research .Physical And Chemical Properties Analysis
The boiling point of “this compound” is 414.93 °C at 760 mmHg, and it has a refractive index of 1.606 . Its flash point is 204.742 °C .Applications De Recherche Scientifique
Photophysical and Theoretical Study : A study investigated the interaction of a nitrobenzoxadiazole derivative with metal ions, demonstrating its potential in understanding the molecular origin of fluorophore–metal interactions, which could be relevant to the study of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one (Das, Patra, Jose, & Sarkar, 2012).
Antifungal Activity : A paper highlighted the synthesis and antifungal activity of novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, which shows the potential of such compounds, including this compound, in antifungal applications (Xu et al., 2007).
Antitumor Evaluation : The synthesis and antitumor evaluation of derivatives of 6-amino-2-phenylbenzothiazoles, which include similar compounds, provide insights into their potential application in cancer research (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).
Solid-Phase Synthesis Approach : A study described a solid-phase approach to synthesizing fluorobenzimidazoles and fluoro-2-hydroxyquinoxalines, which might be related to the synthesis methods of this compound (Ji, Pan, & Wei, 2004).
Inhibitor of Multidrug-Resistant Bacteria : Another compound, 4-nitroisobenzofuran-1(3H)-one, was identified as an exclusive S. aureus inhibitor, which suggests that similar compounds like this compound may have applications in combatting antimicrobial resistance (Rawat et al., 2022).
Propriétés
IUPAC Name |
6-fluoro-4-nitro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO4/c9-4-1-5-6(3-14-8(5)11)7(2-4)10(12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLFHMWQMPVDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727007 | |
| Record name | 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1207453-90-4 | |
| Record name | 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B572455.png)



![N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572465.png)
![tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B572466.png)



![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B572472.png)


